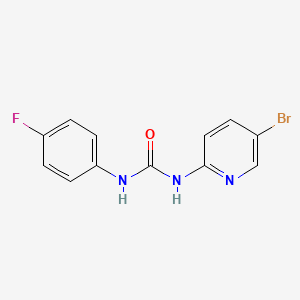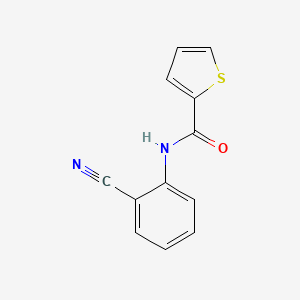
N-(5-bromo-2-pyridinyl)-N'-(4-fluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-2-pyridinyl)-N'-(4-fluorophenyl)urea, also known as BPU, is a chemical compound that has been extensively studied in scientific research for its potential use as a therapeutic agent. BPU is a member of the class of urea derivatives and has been found to have promising applications in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of N-(5-bromo-2-pyridinyl)-N'-(4-fluorophenyl)urea involves its ability to disrupt the microtubule network, which is essential for cell division and growth. N-(5-bromo-2-pyridinyl)-N'-(4-fluorophenyl)urea binds to the colchicine binding site on tubulin, a protein that makes up the microtubules, and prevents the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-N'-(4-fluorophenyl)urea has been found to have several biochemical and physiological effects. In cancer cells, N-(5-bromo-2-pyridinyl)-N'-(4-fluorophenyl)urea has been found to induce apoptosis, inhibit cell proliferation, and disrupt the microtubule network. In Alzheimer's disease and Parkinson's disease, N-(5-bromo-2-pyridinyl)-N'-(4-fluorophenyl)urea has been found to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, respectively. N-(5-bromo-2-pyridinyl)-N'-(4-fluorophenyl)urea has also been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-bromo-2-pyridinyl)-N'-(4-fluorophenyl)urea has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a high binding affinity for tubulin. N-(5-bromo-2-pyridinyl)-N'-(4-fluorophenyl)urea has also been found to have low toxicity in normal cells. However, N-(5-bromo-2-pyridinyl)-N'-(4-fluorophenyl)urea has some limitations for lab experiments. It is a highly reactive compound that can undergo chemical transformations, which can lead to the formation of impurities. N-(5-bromo-2-pyridinyl)-N'-(4-fluorophenyl)urea is also sensitive to light and air, which can affect its stability.
Zukünftige Richtungen
There are several future directions for the study of N-(5-bromo-2-pyridinyl)-N'-(4-fluorophenyl)urea. One direction is the development of N-(5-bromo-2-pyridinyl)-N'-(4-fluorophenyl)urea derivatives that have improved pharmacological properties such as increased potency and selectivity. Another direction is the study of the combination of N-(5-bromo-2-pyridinyl)-N'-(4-fluorophenyl)urea with other chemotherapeutic agents to enhance its efficacy. The use of N-(5-bromo-2-pyridinyl)-N'-(4-fluorophenyl)urea in combination with other compounds may also reduce the potential for drug resistance. Additionally, the study of the pharmacokinetics and pharmacodynamics of N-(5-bromo-2-pyridinyl)-N'-(4-fluorophenyl)urea in animal models and humans is needed to determine its safety and efficacy in clinical trials.
Synthesemethoden
The synthesis of N-(5-bromo-2-pyridinyl)-N'-(4-fluorophenyl)urea involves the reaction of 2-bromo-5-chloropyridine with 4-fluoroaniline in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with urea to yield the final product, N-(5-bromo-2-pyridinyl)-N'-(4-fluorophenyl)urea.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-2-pyridinyl)-N'-(4-fluorophenyl)urea has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(5-bromo-2-pyridinyl)-N'-(4-fluorophenyl)urea has been found to inhibit the growth of cancer cells by disrupting the microtubule network and inducing apoptosis. In Alzheimer's disease and Parkinson's disease research, N-(5-bromo-2-pyridinyl)-N'-(4-fluorophenyl)urea has been found to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, respectively, which are implicated in the pathogenesis of these diseases.
Eigenschaften
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFN3O/c13-8-1-6-11(15-7-8)17-12(18)16-10-4-2-9(14)3-5-10/h1-7H,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFWAHPSTFSUIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromopyridin-2-yl)-3-(4-fluorophenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(3,4-dimethoxyphenyl)vinyl]-6-iodo-3-(2-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5496494.png)
![2-(2,7-diazaspiro[4.5]dec-7-yl)-N-(3,5-dimethylphenyl)-2-oxoacetamide](/img/structure/B5496504.png)
![2-[(4-ethoxybenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5496509.png)
![5-[(3-fluorophenoxy)methyl]-N-(3-hydroxypropyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5496516.png)
![4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B5496520.png)
![6,7-dimethoxy-2-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-methyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5496524.png)
![2-[(2-{[2-(2-fluorophenoxy)ethyl]amino}-2-oxoethyl)thio]-N-2-naphthylacetamide](/img/structure/B5496525.png)
![7-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5496526.png)

![2-[2-(3-bromophenyl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B5496534.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(3-thienylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5496536.png)
![(3S*,5S*)-1-[3-(1,3-benzodioxol-5-yl)propanoyl]-5-[(cyclopropylamino)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5496541.png)